2-Amino-4-hydroxybenzoic acid
Overview
Description
2-Amino-4-hydroxybenzoic acid: is an organic compound with the molecular formula C7H7NO3. It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and a hydroxyl group at the fourth position on the benzene ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that similar compounds like aminosalicylic acid target mycobacterium tuberculosis .
Mode of Action
Aminosalicylic acid, a similar compound, inhibits folic acid synthesis by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid, effectively inhibiting the synthesis of folic acid .
Biochemical Pathways
2-Amino-4-hydroxybenzoic acid is a type of hydroxybenzoic acid, which is a building block of most phenolic compounds in foods . The biosynthesis of hydroxybenzoic acids involves the shikimate and phenylpropanoid pathways . These pathways are important for understanding the biosynthesis of individual phenolic compounds .
Pharmacokinetics
A study on aminosalicylic acid, a similar compound, suggests that it has a short serum half-life of one hour for the free drug . Its metabolite, N-acetyl-4-amino-2-hydroxybenzoic acid, was detected in plasma and eliminated with a half-life of 147 minutes . Both were present in blood or tissues as free, unbound molecules .
Result of Action
Similar compounds like aminosalicylic acid are known to have bacteriostatic effects against mycobacterium tuberculosis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the biosynthesis of secondary metabolites like this compound may differ between plant species due to differences in the nature of the plant . Additionally, plants growing under different environments and conditions can show differences in their metabolite profile .
Biochemical Analysis
Biochemical Properties
2-Amino-4-hydroxybenzoic acid plays a crucial role in biochemical reactions, particularly in the metabolism of aromatic compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the biosynthesis of coenzyme Q (CoQ) in both prokaryotes and eukaryotes . The compound serves as a precursor in the CoQ biosynthesis pathway, where it undergoes enzymatic transformations to form the final product. Additionally, this compound interacts with enzymes such as UbiC or XanB2, which catalyze the conversion of chorismate to 4-hydroxybenzoic acid .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in plants, hydroxybenzoic acids, including this compound, can inhibit glycolysis and the oxidative pentose phosphate pathway, leading to reduced seed germination and root growth . These effects are mediated through the compound’s interaction with metabolic enzymes and its ability to cause DNA and protein damage in plant cells .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to inhibit the production of phenolic acid autotoxins in soybean roots by downregulating the expression of specific genes involved in phenolic acid metabolism . This inhibition is achieved through the compound’s binding interactions with the enzymes and regulatory proteins that control gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions . Its long-term effects on cellular function can vary. For example, prolonged exposure to the compound can lead to changes in gene expression and metabolic activity in cells .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have beneficial effects on cellular metabolism and function. At higher doses, it can exhibit toxic or adverse effects. For instance, studies on amino acids regulating skeletal muscle metabolism have shown that excessive intake can lead to muscle damage and metabolic imbalances . Therefore, it is important to determine the optimal dosage to avoid potential toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. One of the key pathways is the biosynthesis of coenzyme Q, where it serves as a precursor . Additionally, it is part of the phenylpropane metabolic pathway in plants, where it contributes to the production of various phenolic acids . The compound interacts with enzymes and cofactors that facilitate these metabolic processes, affecting metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s water solubility and partition coefficient influence its distribution . It is transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects. The localization and accumulation of this compound can impact its activity and function within the cell.
Subcellular Localization
This compound is localized in specific subcellular compartments, which can affect its activity and function. For example, in plants, it is found in plastids, where it participates in the biosynthesis of aromatic amino acids . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. Understanding its localization can provide insights into its role in cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-amino-4-hydroxybenzoic acid involves the reaction of m-aminophenol with a sodium alkoxide in an alcoholic solution at room temperature. This reaction produces an m-aminophenol sodium salt alcoholic solution. The solution is then placed in a high-pressure reactor, where carbon dioxide recovery gas is introduced under supercritical conditions. After the reaction, the solution is cooled, filtered, and subjected to reduced pressure distillation to remove the solvent. The resulting solid is dissolved in water, and an inorganic acid is added to adjust the pH to 6-7, leading to the precipitation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves
Properties
IUPAC Name |
2-amino-4-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,8H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPELYVFAULJYNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457862 | |
Record name | 2-amino-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38160-63-3 | |
Record name | 2-amino-4-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90457862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-hydroxybenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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